molecular formula C8H3BrClNO2 B13051368 6-Bromo-7-chloroindoline-2,3-dione

6-Bromo-7-chloroindoline-2,3-dione

Cat. No.: B13051368
M. Wt: 260.47 g/mol
InChI Key: AGADFKZYZROJKG-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroindoline-2,3-dione is a chemical compound with the molecular formula C8H3BrClNO2 and a molecular weight of 260.47 g/mol It is a derivative of indoline-2,3-dione, featuring bromine and chlorine substituents at the 6th and 7th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloroindoline-2,3-dione typically involves the bromination and chlorination of indoline-2,3-dione. One common method includes the reaction of indoline-2,3-dione with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is scaled up to meet the demand for this compound in various applications. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloroindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

6-Bromo-7-chloroindoline-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-chloroindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to other indoline-2,3-dione derivatives .

Properties

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

IUPAC Name

6-bromo-7-chloro-1H-indole-2,3-dione

InChI

InChI=1S/C8H3BrClNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)

InChI Key

AGADFKZYZROJKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Br

Origin of Product

United States

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